

# Application Notes and Protocols: Cb-103 in Combination with Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Cb-103   |           |
| Cat. No.:            | B1273782 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Cb-103** is a first-in-class, orally available, small-molecule inhibitor that targets the Notch signaling pathway.[1][2][3] Unlike gamma-secretase inhibitors (GSIs), **Cb-103** functions by disrupting the protein-protein interaction between the intracellular domain of the Notch receptor (NICD) and the CSL transcription factor complex.[4][5] This unique mechanism of action allows **Cb-103** to inhibit both ligand-dependent and ligand-independent Notch signaling, potentially overcoming resistance to GSIs.[4][6][7] The Notch pathway is a critical regulator of cellular processes such as differentiation, proliferation, and stem cell maintenance, and its aberrant activation is implicated in various cancers, including triple-negative breast cancer (TNBC).[1][8]

Paclitaxel is a well-established chemotherapeutic agent that stabilizes microtubules, leading to cell cycle arrest and apoptosis. Preclinical studies have demonstrated a synergistic anti-tumor effect when **Cb-103** is combined with paclitaxel, particularly in TNBC models.[4][8][9] This combination therapy has been shown to significantly delay tumor growth and reduce cancer stem cell (CSC) activity.[4][9] These application notes provide an overview of the preclinical data and detailed protocols for evaluating the combination of **Cb-103** and paclitaxel.

# Mechanism of Action: Cb-103 and Notch Signaling

**Cb-103** acts as a pan-Notch inhibitor by preventing the formation of the Notch transcriptional activation complex.[2][3] This downstream inhibition is effective regardless of the specific Notch



receptor (Notch1-4) or the nature of the activating mutation, including those that confer resistance to GSIs.[6][7]

Cell Membrane Ligand .. Ligand Binding Notch Receptor 2. Cleavage & Release Cytoplasm Notch Intracellular Domain (NICD) 3. Nuclear Translocation **Nucleus** Cb-103 4. Complex Formation Inhibits Interaction MAML 5. Recruitment of Co-activators Transcriptional Activation Target Gene Expression

Cb-103 Mechanism of Action in the Notch Signaling Pathway



Click to download full resolution via product page

**Cb-103** inhibits the formation of the Notch transcriptional activation complex.

## **Preclinical Data Summary**

The combination of **Cb-103** and paclitaxel has been evaluated in various preclinical models, demonstrating synergistic anti-tumor activity.

## In Vitro Synergy

The synergistic effect of Cb-103 and paclitaxel has been observed in TNBC cell lines.

| Cell Line      | Drug<br>Concentrations                                | Assay Duration | Outcome                                        |
|----------------|-------------------------------------------------------|----------------|------------------------------------------------|
| HCC1187 (TNBC) | Cb-103: 150 nM – 10<br>μMPaclitaxel: 75 nM –<br>20 μM | 72 hours       | Synergistic reduction in cell viability[4][10] |
| MCF-7 (ER+)    | Cb-103: 150 nM – 10<br>μMPaclitaxel: 75 nM –<br>20 μM | 72 hours       | Synergistic reduction in cell viability[4][10] |

## **In Vivo Efficacy**

In vivo studies using a GSI-resistant TNBC xenograft model have shown that the combination of **Cb-103** and paclitaxel significantly delays tumor growth compared to either agent alone.[4] [9]

| Animal Model | Tumor Model                          | Treatment Regimen                                                                 | Outcome                                              |
|--------------|--------------------------------------|-----------------------------------------------------------------------------------|------------------------------------------------------|
| NSG Mice     | HCC1187<br>Subcutaneous<br>Xenograft | Cb-103: 60 mg/kg, QD<br>x 5, oralPaclitaxel: 10<br>mg/kg, Q7D,<br>intraperitoneal | Significant delay in tumor growth and relapse[4][11] |

## **Cancer Stem Cell Inhibition**



The combination of **Cb-103** and paclitaxel has also demonstrated potent activity against cancer stem cells.

| Assay                    | Cell Line | Treatment                         | Outcome                                       |
|--------------------------|-----------|-----------------------------------|-----------------------------------------------|
| Mammosphere<br>Formation | HCC1187   | Cb-103 and Paclitaxel Combination | Potent inhibition of mammosphere formation[4] |

# Experimental Protocols Protocol 1: In Vitro Cell Viability Assay

This protocol outlines the methodology for assessing the synergistic effect of **Cb-103** and paclitaxel on cancer cell viability.

#### Materials:

- HCC1187 or other suitable cancer cell line
- Growth medium (e.g., RPMI-1640 with 10% FBS)
- Cb-103 (Limantrafin)
- Paclitaxel
- 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

#### Procedure:

 Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.







- Prepare a dose-response matrix of Cb-103 and paclitaxel. A 7x7 matrix is recommended, with concentrations spanning the expected IC50 values.
- Treat the cells with the drug combinations and incubate for 72 hours.
- Measure cell viability using a suitable reagent according to the manufacturer's instructions.
- Analyze the data using synergy software (e.g., Chalice<sup>™</sup>, Combenefit<sup>™</sup>) to calculate synergy scores (e.g., Loewe additivity or Bliss independence).





In Vitro Cell Viability Workflow

Click to download full resolution via product page

Workflow for assessing in vitro synergy of Cb-103 and paclitaxel.

# **Protocol 2: Mammosphere Formation Assay**



This protocol is designed to evaluate the effect of **Cb-103** and paclitaxel on the cancer stem cell population.

#### Materials:

- HCC1187 or other suitable cancer cell line
- Mammosphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)
- Ultra-low attachment plates
- Cb-103
- Paclitaxel
- Microscope

#### Procedure:

- Dissociate cells into a single-cell suspension.
- Seed cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with mammosphere culture medium.
- Add Cb-103 and/or paclitaxel at desired concentrations.
- Incubate for 7-10 days to allow for mammosphere formation.
- Count the number of mammospheres (typically >50 μm in diameter) per well.
- Calculate the percentage of mammosphere formation relative to the untreated control.

## Protocol 3: In Vivo Xenograft Study

This protocol describes a subcutaneous xenograft model to assess the in vivo efficacy of **Cb-103** in combination with paclitaxel.

#### Materials:



- NSG (NOD scid gamma) mice
- HCC1187 cells
- Matrigel
- Cb-103 formulation for oral gavage
- Paclitaxel formulation for intraperitoneal injection
- Calipers

#### Procedure:

- Subcutaneously implant HCC1187 cells mixed with Matrigel into the flank of each mouse.
- Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomize mice into treatment groups (Vehicle, Cb-103 alone, Paclitaxel alone, Cb-103 + Paclitaxel).
- Administer treatments as per the specified dosing schedule (e.g., Cb-103 at 60 mg/kg QD x 5, oral; Paclitaxel at 10 mg/kg Q7D, i.p.).
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health.
- Continue treatment for the specified duration or until tumors in the control group reach the endpoint.
- Analyze tumor growth inhibition and delay in tumor relapse.





#### In Vivo Xenograft Study Workflow

Click to download full resolution via product page

Growth Inhibition

Workflow for an in vivo xenograft study of Cb-103 and paclitaxel.

## Conclusion



The combination of the Notch inhibitor **Cb-103** with the chemotherapeutic agent paclitaxel presents a promising therapeutic strategy for cancers with aberrant Notch signaling, such as TNBC. The preclinical data strongly support a synergistic interaction that leads to enhanced anti-tumor efficacy and inhibition of cancer stem cells. The protocols provided herein offer a framework for researchers to further investigate and validate this combination in relevant cancer models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CB-103 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancers | Free Full-Text | The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer [mdpi.com]
- 6. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer | MDPI [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. biorxiv.org [biorxiv.org]
- 9. The Efficacy of CB-103, a First-in-Class Transcriptional Notch Inhibitor, in Preclinical Models of Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Cb-103 in Combination with Paclitaxel]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1273782#using-cb-103-in-combination-with-chemotherapy-agents-like-paclitaxel]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com